3-(4-Fluoro-2-methylphenyl)oxolan-3-ol
Description
3-(4-Fluoro-2-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a 5-membered oxygen-containing ring with a hydroxyl group at the 3-position. This compound has been cataloged as a discontinued product (1g scale) by CymitQuimica, indicating prior availability for research applications .
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-6-9(12)2-3-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPUBVZRNCTOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxolan-3-ol Derivatives with Varying Phenyl Substituents
The following compounds share the oxolan-3-ol core but differ in phenyl substituents (Table 1):
*Molecular weights estimated based on formula.
Key Findings :
Heterocyclic Analogs with Different Ring Systems
Oxetane Derivatives
Oxetanes (4-membered oxygen rings) exhibit increased ring strain compared to oxolans, affecting stability and reactivity. For example:
- 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol (CAS 1903142-29-9): Features an oxetane ring with a 4-fluorophenyl group. The smaller ring size may enhance metabolic stability but reduce synthetic accessibility .
Azetidine Derivatives
Azetidines (4-membered nitrogen-containing rings) differ in electronic properties:
- Molecular formula: C₁₀H₁₂FNO (~181.21 g/mol) .
Functionalized Oxolan Derivatives
- 3-(Prop-2-en-1-yl)oxolan-3-ol (EN300-374037): The allyl substituent increases hydrophobicity and may facilitate polymerization or conjugation reactions, unlike aromatic substituents .
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